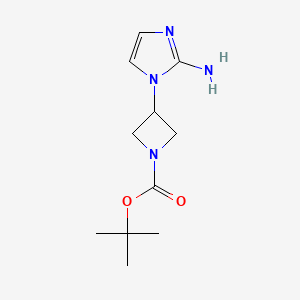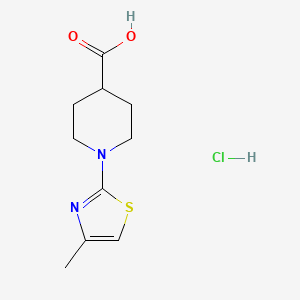
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the empirical formula C10H14N2O2S. It is a derivative of piperidine and thiazole, which are both significant in medicinal chemistry due to their biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and reagents such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
作用机制
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
2,4-Disubstituted thiazoles: These compounds have similar thiazole rings but different substituents, leading to varied biological activities.
Uniqueness
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific combination of the thiazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C10H15ClN2O2S |
|---|---|
分子量 |
262.76 g/mol |
IUPAC 名称 |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14;/h6,8H,2-5H2,1H3,(H,13,14);1H |
InChI 键 |
ALVPCIQZIMTXAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)N2CCC(CC2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


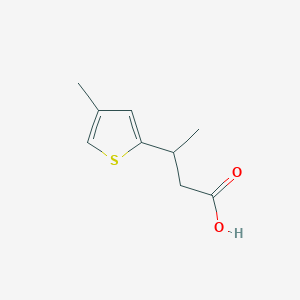
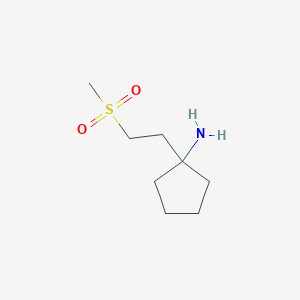

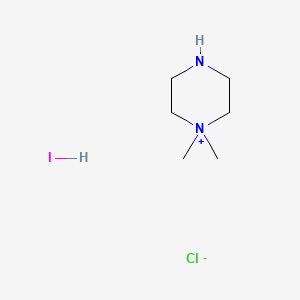
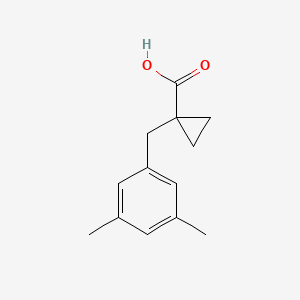


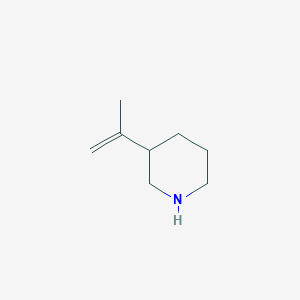
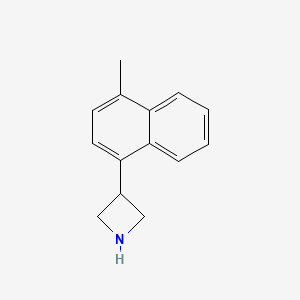
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

